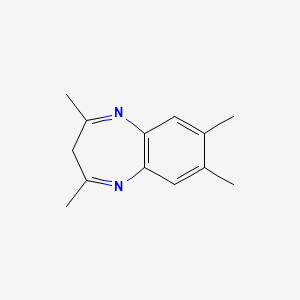
2,4,7,8-tetramethyl-3H-1,5-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,7,8-Tetramethyl-3H-1,5-benzodiazepine is a nitrogen-containing heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological activities, including anti-inflammatory, antipyretic, anticonvulsant, antianxiety, and antipsychotic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,8-tetramethyl-3H-1,5-benzodiazepine typically involves the condensation-cyclization reaction of aromatic o-diamines with ketones. One effective method utilizes bismuth chloride (BiCl3) as a catalyst, which facilitates the reaction under mild conditions and yields the desired benzodiazepine in good to excellent yields . The reaction can be carried out using acetone as a solvent, which has been shown to produce high yields of the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale. The use of environmentally friendly catalysts and solvents is also a key consideration in industrial production.
化学反応の分析
Types of Reactions
2,4,7,8-Tetramethyl-3H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzodiazepines with different functional groups.
科学的研究の応用
2,4,7,8-Tetramethyl-3H-1,5-benzodiazepine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,4,7,8-tetramethyl-3H-1,5-benzodiazepine involves its interaction with specific molecular targets and pathways. Benzodiazepines generally exert their effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . The tetramethyl substitution pattern may influence the compound’s binding affinity and selectivity for different receptor subtypes, thereby modulating its pharmacological profile.
類似化合物との比較
2,4,7,8-Tetramethyl-3H-1,5-benzodiazepine can be compared with other benzodiazepines to highlight its uniqueness:
2,4-Dimethyl-1H-1,5-benzodiazepine: Lacks the additional methyl groups at positions 7 and 8, which may affect its pharmacological properties.
3-Nitro-3H-1,5-benzodiazepine: Contains a nitro group instead of methyl groups, leading to different chemical reactivity and biological activity.
2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine: A different benzodiazepine isomer with distinct structural and functional characteristics.
The unique tetramethyl substitution of this compound distinguishes it from these similar compounds, potentially offering different pharmacological and chemical properties.
特性
CAS番号 |
65132-13-0 |
|---|---|
分子式 |
C13H16N2 |
分子量 |
200.28 g/mol |
IUPAC名 |
2,4,7,8-tetramethyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C13H16N2/c1-8-5-12-13(6-9(8)2)15-11(4)7-10(3)14-12/h5-6H,7H2,1-4H3 |
InChIキー |
PZPBUFKMWJINRJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C(=C2)C)C)N=C(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





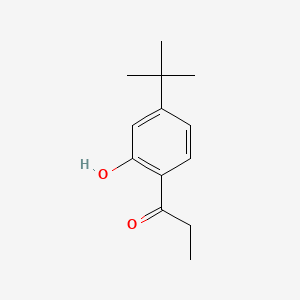
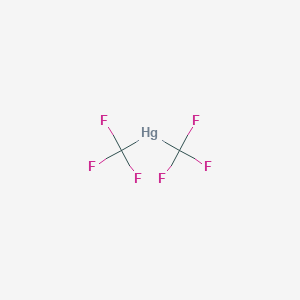
![6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline](/img/structure/B14153202.png)

![(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B14153230.png)
![1-[3-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl]piperazine](/img/structure/B14153231.png)
![4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B14153247.png)
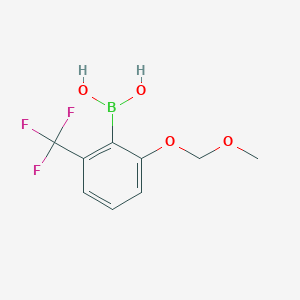
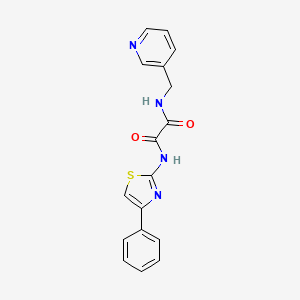
![N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester](/img/structure/B14153268.png)
![N-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B14153275.png)
